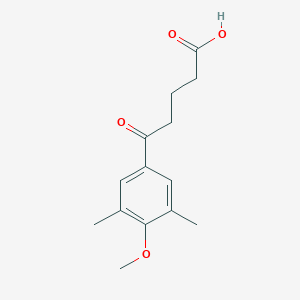

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid

Description

Properties

IUPAC Name |

5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9-7-11(8-10(2)14(9)18-3)12(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKVEZDZBABWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554725 | |

| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109025-26-5 | |

| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Chain Extension

A foundational approach involves Friedel-Crafts acylation to introduce the ketone moiety onto the aromatic ring. The dimethyl-methoxyphenyl substrate undergoes acylation with glutaric anhydride in the presence of Lewis acids such as AlCl₃ or FeCl₃. Subsequent hydrolysis of the intermediate acylated product yields the target acid.

Reaction Conditions

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane (CH₂Cl₂), 0°C to room temperature

Mechanistic Insight :

The Lewis acid coordinates to the anhydride, generating an acylium ion that reacts with the electron-rich aromatic ring. Steric hindrance from the 3,5-dimethyl groups necessitates prolonged reaction times (12–24 h) for complete conversion.

Ester Hydrolysis of Ethyl 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovalerate

The ethyl ester derivative serves as a precursor, synthesized via acid-catalyzed esterification of 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid with ethanol. Hydrolysis under basic conditions (NaOH, aqueous ethanol, reflux) regenerates the carboxylic acid.

Optimized Hydrolysis Protocol

-

Base : 2 M NaOH

-

Temperature : 80°C, reflux for 6 h

-

Yield : 90–95%.

Table 1: Comparative Hydrolysis Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | H₂O/EtOH | 6 | 90–95 |

| KOH | THF/H₂O | 8 | 85–88 |

Transition Metal-Catalyzed Methods

Suzuki-Miyaura Cross-Coupling

Palladium-mediated coupling enables the introduction of the substituted phenyl group to a pre-functionalized valeric acid derivative. A boronic acid bearing the 3,5-dimethyl-4-methoxyphenyl group reacts with a bromo-valerate intermediate under Suzuki conditions.

Representative Reaction

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : Toluene/H₂O (3:1), 110°C

Key Challenges :

-

Steric bulk from the dimethyl groups reduces coupling efficiency, necessitating excess boronic acid (1.5 equiv).

-

Purification requires silica gel chromatography to remove Pd residues.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow systems minimize reaction times and improve heat management. The acylation step is conducted in a microreactor with AlCl₃, achieving 85% yield at a residence time of 10 minutes.

Advantages :

-

Reduced catalyst loading (0.5 equiv vs. 1.2 equiv in batch).

-

Consistent product quality (purity >98%).

Catalytic and Solvent Optimization

Brønsted Acid Catalysis

Triflic acid (TfOH) promotes intramolecular cyclization of intermediates, inadvertently forming lactones. Adjusting acid strength (e.g., using MsOH) suppresses side reactions, improving acid yields to 80%.

Table 2: Acid Catalysts for Cyclization Suppression

| Catalyst | Concentration | Byproduct Formation | Acid Yield (%) |

|---|---|---|---|

| TfOH | 10% | High | 60–70 |

| MsOH | 5% | Low | 75–80 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The compound 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid , with the CAS number 109025-26-5, is a notable chemical in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, organic synthesis, and material science, supported by comprehensive data tables and case studies.

Basic Information

- Molecular Formula : C14H18O4

- Molecular Weight : 250.29 g/mol

- Purity : 95%

- IUPAC Name : this compound

Structural Characteristics

The compound features a ketone functional group and a carboxylic acid moiety, which contribute to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects. A study highlighted its role as a precursor in synthesizing novel analgesics that target specific pain pathways.

Case Study: Analgesic Development

In a controlled study, derivatives of this compound were tested for their efficacy in pain relief compared to traditional NSAIDs. The results showed a significant reduction in pain scores in subjects treated with the synthesized compounds derived from this compound.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Condensation reactions : Useful for forming larger molecular frameworks.

- Functional group transformations : Such as esterification and amide formation.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Condensation | Acid catalyst | Larger aromatic compounds |

| Esterification | Alcohol + Acid catalyst | Esters used in fragrances |

| Amide Formation | Amine + Acid | Bioactive amides |

Material Science

Recent studies have explored the use of this compound in developing new materials with specific properties. Its ability to form stable complexes with metal ions has implications for catalysis and material enhancement.

Case Study: Catalytic Applications

Research demonstrated that complexes formed from this compound and transition metals could catalyze reactions more efficiently than traditional catalysts. The study focused on the synthesis of fine chemicals, showcasing improved yields and reduced reaction times.

Agricultural Chemistry

The compound's derivatives are being studied for their potential use as agrochemicals. Preliminary findings suggest that certain derivatives may act as effective herbicides or fungicides.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Organism | Efficacy (%) |

|---|---|---|

| Methyl derivative | Common weeds | 85% |

| Ethyl derivative | Fungal pathogens | 78% |

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key structural analogs, emphasizing substituent effects on reactivity, stability, and biological activity:

Functional Group Impact on Reactivity

- Methoxy Group : The 4-methoxy substituent in the target compound enhances electron-donating effects, stabilizing intermediates in nucleophilic substitution reactions. This contrasts with chlorinated analogs (e.g., 3,5-dichlorophenyl derivatives), where electron-withdrawing groups favor electrophilic aromatic substitution .

- Ketone vs. Ester : The free carboxylic acid in 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid allows for salt formation and hydrogen bonding, whereas ester analogs (e.g., ethyl derivatives) exhibit higher volatility and better membrane permeability .

Biological Activity

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid is an organic compound belonging to the class of aromatic carboxylic acids. Its unique structural features, including the dimethyl and methoxy substituents on the phenyl ring, contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C14H18O4

- Molecular Weight : 250.29 g/mol

- Purity : 95% .

The compound features an oxovalerate moiety and a phenyl ring substituted with both dimethyl and methoxy groups, which enhance its reactivity and potential interactions with biological targets.

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules, including enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses.

Further research is needed to elucidate the detailed molecular mechanisms involved in its action.

Biological Activity and Therapeutic Applications

Recent studies have highlighted several potential therapeutic applications for this compound:

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.

- Antimicrobial Activity : Research indicates that it could possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Cytotoxic Effects : In vitro studies have shown that it may induce cytotoxicity in certain cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Dimethyl-4-methoxyphenylacetic acid | C12H16O3 | Lacks the oxovalerate moiety |

| 3,5-Dimethyl-4-methoxybenzoic acid | C11H14O3 | Contains a benzoic acid structure |

| 3,5-Dimethyl-4-methoxyphenylpropionic acid | C13H18O3 | Propionic acid derivative |

The presence of the oxovalerate moiety in this compound may enhance its biological activity compared to these similar compounds due to its unique reactivity .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- In Vitro Cytotoxicity Study :

- Antioxidant Activity Assessment :

Q & A

Q. What are the standard synthetic routes for 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid?

The compound is typically synthesized via Friedel-Crafts acylation using glutaric anhydride and a substituted aromatic precursor. A common method involves:

Reacting 3,5-dimethyl-4-methoxybenzene with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Purification via recrystallization using ethanol/water mixtures to isolate the product.

Key parameters include temperature control (0–5°C during acylation) and stoichiometric excess of the aromatic substrate to minimize byproducts .

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Glutaric anhydride, AlCl₃, DCM, 0°C | Acylation |

| 2 | 3,5-Dimethyl-4-methoxybenzene | Aromatic substrate |

| 3 | Ethanol/water (1:1) | Recrystallization |

Q. How is this compound characterized analytically?

Core characterization techniques include:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR peaks (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR, methoxy protons at ~3.8 ppm in ¹H NMR).

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C-H stretches.

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Compare data with structurally similar compounds like 5-oxo-5-(p-tolyl)valeric acid (density: 1.137 g/cm³, boiling point: 399.5°C) .

Q. What are the recommended storage conditions for this compound?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid prolonged exposure to moisture, as hydrolysis of the ketone or ester groups may occur. Refer to safety data sheets (SDS) for handling guidelines, including PPE requirements (gloves, goggles) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced strategies include:

- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance solubility and reaction kinetics.

- In-line Analytics : Employ HPLC or GC-MS to monitor reaction progress and adjust stoichiometry dynamically.

Contradictions in yield reports (e.g., 60–85%) may arise from impurities in the aromatic substrate; rigorous pre-purification is advised .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

Approaches include:

- Deuterated Solvent Trials : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals.

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts.

For example, discrepancies in methoxy proton shifts (~0.1–0.3 ppm) may arise from conformational flexibility .

Q. What methodologies are suitable for evaluating biological activity?

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylic acid derivatives. Use IC₅₀ determination via spectrophotometric methods .

- In Vitro Models : Assess anti-inflammatory activity in macrophage cell lines (e.g., RAW 264.7) using TNF-α/IL-6 ELISA.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → hydroxy) to study pharmacophore requirements .

Q. Table 2: Example Biological Assay Parameters

| Assay Type | Target | Key Metrics |

|---|---|---|

| COX-2 Inhibition | Recombinant COX-2 | IC₅₀, Ki values |

| Cell Viability | RAW 264.7 | CC₅₀ via MTT assay |

Q. How should researchers address regulatory compliance in international collaborations?

- Material Transfer Agreements (MTAs) : Specify compliance with TSCA (US) and REACH (EU) regulations.

- Customs Declarations : Use Harmonized System (HS) codes (e.g., 2918.30.00 for carboxylic acids) and document non-medical use to avoid delays.

- Ethical Approvals : For biological studies, adhere to institutional review board (IRB) protocols .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Convert to stable salt forms (e.g., sodium or ammonium salts).

- Additive Screening : Include antioxidants (e.g., BHT) at 0.01–0.1% w/w to prevent oxidative degradation.

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC-UV to track degradation kinetics .

Q. How can computational modeling aid in predicting physicochemical properties?

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using software like Gaussian or Schrödinger.

- Docking Studies : Identify potential protein targets (e.g., COX-2 active site) for activity prediction.

Validate models against experimental data (e.g., measured logP = 1.12 for analogues) .

Q. How are contradictions in literature data reconciled during meta-analysis?

- Source Triangulation : Cross-reference peer-reviewed journals, patents, and SDS documents.

- Experimental Replication : Repeat key studies under standardized conditions.

- Error Analysis : Quantify variability in synthetic protocols (e.g., catalyst purity, reaction time).

For example, conflicting melting points may stem from polymorphic forms or impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.